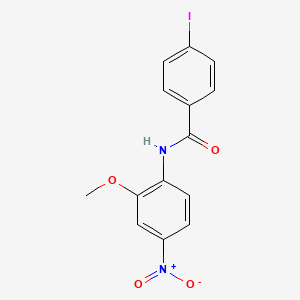
2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate, also known as fenobucarb, is a carbamate insecticide that is commonly used in agriculture to control pests. It was first synthesized in 1961 and has been widely used since then due to its effectiveness in controlling a broad range of pests.
Mecanismo De Acción
Fenobucarb acts as an acetylcholinesterase inhibitor, which means it prevents the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
Fenobucarb has been shown to have a range of effects on non-target organisms, including mammals, birds, fish, and insects. In mammals, 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate can cause neurotoxicity, reproductive toxicity, and developmental toxicity. In birds, 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate can cause reduced hatching success and decreased survival rates. In fish, 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate can cause reduced growth and reproductive capacity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenobucarb is a widely used insecticide that has been extensively studied in laboratory experiments. Its effectiveness in controlling pests makes it a valuable tool for researchers investigating insect behavior and physiology. However, its toxicity to non-target organisms limits its use in certain experiments and requires careful handling and disposal.
Direcciones Futuras
There are several areas of research that could benefit from further investigation into 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate. One area is the development of more targeted insecticides that have less impact on non-target organisms. Another area is the investigation of the potential synergistic effects of 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate with other pesticides. Additionally, the environmental impact of 2-(4-chlorophenoxy)ethyl (3-methylphenyl)carbamate and its persistence in the environment could be further studied to better understand its long-term effects.
Métodos De Síntesis
Fenobucarb can be synthesized through the reaction of 3-methylphenyl isocyanate with 2-(4-chlorophenoxy)ethanol in the presence of a catalyst. The resulting product is purified through recrystallization and can be obtained in high yield.
Aplicaciones Científicas De Investigación
Fenobucarb has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in various research studies to investigate its mode of action, toxicity, and environmental impact. Fenobucarb has also been used in field trials to evaluate its effectiveness in controlling pests and its compatibility with other pesticides.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)ethyl N-(3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-12-3-2-4-14(11-12)18-16(19)21-10-9-20-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTXVHOQCHBYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-N'-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B4955893.png)
![N-[(methylamino)carbonyl]hexopyranosylamine](/img/structure/B4955901.png)
![7-amino-2-bromo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B4955914.png)
![11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955920.png)
![3-chloro-4-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4955927.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4955934.png)

![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4955947.png)


![4-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4955963.png)
![4-{[(2-hydroxy-5-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4955969.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4955980.png)